2-(2-chloro-4-formylphenoxy)-N-(4-methoxyphenyl)acetamide
CAS No.: 718602-63-2
Cat. No.: VC5026746
Molecular Formula: C16H14ClNO4
Molecular Weight: 319.74
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 718602-63-2 |
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Molecular Formula | C16H14ClNO4 |
Molecular Weight | 319.74 |
IUPAC Name | 2-(2-chloro-4-formylphenoxy)-N-(4-methoxyphenyl)acetamide |
Standard InChI | InChI=1S/C16H14ClNO4/c1-21-13-5-3-12(4-6-13)18-16(20)10-22-15-7-2-11(9-19)8-14(15)17/h2-9H,10H2,1H3,(H,18,20) |
Standard InChI Key | JRBDVSMJAZVOTF-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=O)Cl |
Introduction
Structural Characteristics and Molecular Configuration
Core Architecture and Functional Groups
The molecule consists of three primary components (Figure 1):
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A 2-chloro-4-formylphenoxy group (Ring A), providing electrophilic character via the formyl (-CHO) and chloro (-Cl) substituents.
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An acetamide linker (-NH-C(=O)-CH-), which bridges Ring A and the 4-methoxyphenyl group.
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A 4-methoxyphenyl group (Ring B), contributing hydrogen-bond acceptor capacity through the methoxy (-OCH) substituent.
The chloro and formyl groups on Ring A adopt para and ortho positions relative to the ether oxygen, respectively, creating a sterically congested environment. This arrangement influences the molecule’s planarity, as demonstrated in analogous structures such as 2-chloro-N-(4-methoxyphenyl)acetamide, where the acetamide group deviates from the aromatic plane by 28.87° .
Crystallographic and Conformational Analysis
While no direct crystal structure exists for 2-(2-chloro-4-formylphenoxy)-N-(4-methoxyphenyl)acetamide, data from related compounds suggest key packing motifs:
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Intermolecular hydrogen bonds dominate the supramolecular architecture. The acetamide N–H and carbonyl oxygen participate in N–H···O and C–H···O interactions, forming helical chains or layered structures .
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C–H···π interactions between the methoxyphenyl group and adjacent aromatic rings stabilize the three-dimensional lattice .
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The formyl group’s electrophilic carbonyl may engage in weak C–H···O interactions with neighboring molecules, as observed in formyl-containing acetamides .
Table 1: Hypothetical crystallographic parameters (derived from analogs )
Parameter | Value |
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Crystal system | Monoclinic |
Space group | |
Unit cell dimensions | |
Z | 4 |
Synthetic Methodologies
Stepwise Synthesis
The compound can be synthesized via a multi-step route:
Step 1: Synthesis of 2-chloro-4-formylphenol
4-Hydroxybenzaldehyde undergoes chlorination at the ortho position using sulfuryl chloride (SOCl) in dichloromethane, yielding 2-chloro-4-formylphenol.
Step 2: Etherification with Chloroacetyl Chloride
The phenolic oxygen is alkylated with chloroacetyl chloride in the presence of a base (e.g., KCO) to form 2-(2-chloro-4-formylphenoxy)acetyl chloride.
Step 3: Amidation with 4-Methoxyaniline
The acyl chloride reacts with 4-methoxyaniline in anhydrous THF, producing the target acetamide.
Scheme 1:
Three-Component Reactions
Alternatively, one-pot strategies inspired by fused 4H-pyran syntheses could be adapted . For example, a Michael addition between:
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2-(4-Formylphenoxy)-N-(4-methoxyphenyl)acetamide (precursor),
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Malononitrile,
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Active methylene compounds (e.g., dimedone),
may yield hybrid molecules with fused heterocycles, though this route remains speculative for the target compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
H NMR (DMSO-, 300 MHz):
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δ 10.23 (s, 1H, NH),
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δ 9.85 (s, 1H, CHO),
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δ 7.65–6.89 (m, 7H, Ar–H),
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δ 4.65 (s, 2H, OCHCO),
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δ 3.74 (s, 3H, OCH),
C NMR:
Infrared (IR) Spectroscopy
Key absorptions include:
Challenges and Future Directions
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Synthetic Optimization: Current routes suffer from moderate yields (e.g., 76–79% in analogous reactions ). Catalytic asymmetric methods could enhance enantioselectivity.
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Crystallographic Validation: Single-crystal X-ray diffraction is needed to confirm the hypothesized packing behavior.
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Biological Screening: No data exist on the compound’s bioactivity. Prioritize assays against acetylcholinesterase and β-secretase, targets relevant to Alzheimer’s disease .
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